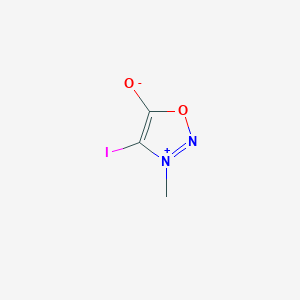![molecular formula C12H12Cl2N2O4 B2569191 methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate CAS No. 318517-58-7](/img/structure/B2569191.png)
methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate, also known as Methyl (3E)-2-dichlorophenylformamido-3-methoxyiminopropanoate, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in water and ethanol. It is widely used in organic synthesis, as a reagent in organic chemistry, and in the development of drugs and other pharmaceuticals.
Aplicaciones Científicas De Investigación
Sorption and Environmental Impact
Sorption of Phenoxy Herbicides to Soil and Organic Matter : Studies have highlighted the behavior of phenoxy herbicides, including compounds with structural similarities to the specified chemical, in environmental settings. The sorption of these herbicides to soil, organic matter, and minerals is influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides. This understanding is crucial for predicting the environmental fate of such chemicals (Werner, Garratt, & Pigott, 2012).
Biodegradation and Treatment Options
Microbial Degradation of Herbicides : The role of microorganisms in the degradation of 2,4-D, a structurally related compound, emphasizes the potential for bioremediation in mitigating environmental impacts. Research into microbial pathways for breaking down herbicides sheds light on sustainable approaches to manage chemical pollutants (Magnoli et al., 2020).
Antimicrobial Applications
Non-Oxidizing Biocides in Water Treatment : The application of non-oxidizing biocides, including various chemical agents, to prevent biofouling in water treatment systems, provides a perspective on how related compounds could be utilized. Understanding the antimicrobial efficiency and compatibility with treatment systems is essential for developing safer water treatment technologies (Da-Silva-Correa et al., 2022).
Propiedades
IUPAC Name |
methyl (3E)-2-[(2,4-dichlorobenzoyl)amino]-3-methoxyiminopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O4/c1-19-12(18)10(6-15-20-2)16-11(17)8-4-3-7(13)5-9(8)14/h3-6,10H,1-2H3,(H,16,17)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDJSTFUSFNMPI-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOC)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OC)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2569108.png)

![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2569113.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B2569114.png)

![N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2569116.png)



![1-(4-methoxyphenyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2569125.png)
![Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate](/img/structure/B2569126.png)


